3-Aminopropan-1-ol hydrochloride

Description

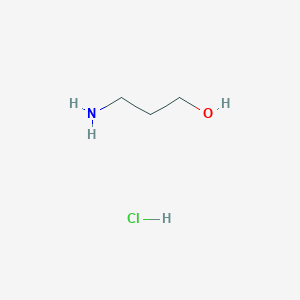

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminopropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c4-2-1-3-5;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAJTMUAPNIDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162293 | |

| Record name | 3-Aminopropan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14302-46-6 | |

| Record name | 3-Amino-1-propanol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14302-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopropan-1-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014302466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies for 3 Aminopropan 1 Ol Hydrochloride and Its Derivatives

Classical and Advanced Synthetic Approaches

The synthesis of 3-aminopropan-1-ol, a valuable building block in organic chemistry, and its hydrochloride salt can be achieved through various classical and modern synthetic routes. These methods often leverage readily available starting materials and employ fundamental chemical transformations.

Reduction Reactions of Amino Acid Precursors

A primary and well-established method for the synthesis of 3-aminopropan-1-ol involves the reduction of β-amino acid precursors, most notably β-alanine. researchgate.netnih.gov This approach takes advantage of the existing carbon skeleton and the strategically placed amino group. The carboxylic acid functionality of β-alanine or its ester derivatives can be reduced to the corresponding primary alcohol using powerful reducing agents.

Historically, metal hydrides like lithium aluminum hydride (LiAlH4) have been employed for this transformation. google.com However, the use of such strong reducing agents can present challenges in terms of cost and the removal of metal residues from the final product. google.com More recent advancements have focused on catalytic hydrogenation methods. For instance, the reduction of β-alanine esters can be accomplished using catalysts under specific temperature and pressure conditions. google.com

The industrial synthesis of β-alanine itself can be achieved through several pathways, including the ammoniation of acrylic acid or acrylonitrile, the hydrolysis of β-aminopropionitrile, or the Hofmann degradation of succinimide. researchgate.netnjchm.com The choice of route often depends on economic feasibility and the desired scale of production. researchgate.net For example, while the oxidation of 3-aminopropan-1-ol can yield β-alanine with high conversion rates, the cost of the starting alcohol makes this route less economically viable for large-scale production of β-alanine. researchgate.netnih.gov

| Starting Material | Reagent/Catalyst | Product | Key Features |

| β-Alanine / β-Alanine Ester | Lithium Aluminum Hydride (LiAlH4) | 3-Aminopropan-1-ol | Classical, high-yielding method. |

| β-Alanine Ester | Catalytic Hydrogenation | 3-Aminopropan-1-ol | Alternative to metal hydrides. |

| Acrylic Acid | Ammonia (B1221849) | β-Alanine | Industrial route to the precursor. |

| Acrylonitrile | Ammonia, then Hydrolysis | β-Alanine | Industrial route to the precursor. |

| Succinimide | Hofmann Degradation | β-Alanine | Alternative route to the precursor. |

This table summarizes common reduction and precursor synthesis reactions for 3-Aminopropan-1-ol.

Alkylation and Amination Reactions of Related Substrates

The synthesis of derivatives of 3-aminopropan-1-ol can be effectively achieved through alkylation and amination reactions of suitable substrates. A notable challenge in the N-alkylation of 3-amino alcohols is achieving selective mono-alkylation, as the secondary amine formed is often more reactive than the initial primary amine, leading to mixtures of products. organic-chemistry.org

A method to overcome this involves the use of 9-borabicyclononane (B1260311) (9-BBN) to form a stable chelate with the 3-amino alcohol. This chelation protects and activates the amine group, allowing for selective mono-N-alkylation upon deprotonation and reaction with an alkyl halide. Mild acidic hydrolysis then releases the desired mono-N-alkylated product in high yields. This approach has proven successful for various 1,3-amino alcohols, including 3-aminopropanol. organic-chemistry.org

Reductive amination represents another key strategy. This can involve the reaction of a ketone with ammonia in the presence of a reducing agent like sodium borohydride, mediated by a Lewis acid such as titanium(IV) isopropoxide, to yield primary amines. organic-chemistry.org This method offers high chemoselectivity for the formation of primary amines from ketones. organic-chemistry.org

Furthermore, direct amination of allylic C-H bonds provides a modern and efficient route to syn-1,3-amino alcohol motifs. nih.gov Palladium-catalyzed allylic C-H amination using electron-deficient N-nosyl carbamate (B1207046) nucleophiles allows for the formation of these structures under mild conditions. This method is highly selective and provides a streamlined approach to complex amino alcohol synthesis. nih.gov

| Reaction Type | Substrate | Reagent(s) | Product | Key Features |

| Selective Mono-N-Alkylation | 3-Amino-1-propanol | 1. 9-BBN 2. Base 3. Alkyl Halide 4. H3O+ | N-Alkyl-3-aminopropan-1-ol | High selectivity for mono-alkylation. organic-chemistry.org |

| Reductive Amination | Ketone | NH3, Ti(O-iPr)4, NaBH4 | Primary Amine | Highly chemoselective. organic-chemistry.org |

| Allylic C-H Amination | Homoallylic Alcohol Derivative | Pd(II)/Sulfoxide Catalyst, N-Nosyl Carbamate | syn-1,3-Amino Alcohol Derivative | Mild conditions, high selectivity. nih.gov |

This table highlights key alkylation and amination strategies for synthesizing 3-aminopropan-1-ol derivatives.

Direct Amination of Propylene (B89431) Oxide Derivatives

While not a primary route to 3-aminopropan-1-ol itself, the direct amination of propylene oxide derivatives is a relevant synthetic strategy for producing related amino alcohols. For instance, the reaction of ethylene (B1197577) cyanohydrin with hydrogen in the presence of ammonia can produce 3-aminopropanol. google.com The purification of the resulting product mixture is a critical step and is typically achieved through multi-stage distillation. google.com

Stereoselective and Chiral Synthesis of 3-Aminopropan-1-ol Derivatives

The synthesis of optically active 3-aminopropan-1-ol derivatives is of significant interest, as these compounds often serve as key intermediates in the preparation of chiral pharmaceuticals. google.com Various stereoselective methods have been developed to control the three-dimensional arrangement of atoms in these molecules.

Asymmetric Reduction Methodologies

Asymmetric reduction of prochiral ketones is a powerful strategy for producing chiral secondary alcohols, which can be precursors to or derivatives of 3-aminopropan-1-ol. One common approach is the enantioselective reduction of ketones with borane (B79455), catalyzed by chiral oxazaborolidines. mdpi.com These catalysts, often derived from chiral amino alcohols, can induce high levels of enantioselectivity. mdpi.comrsc.org

Another important method is asymmetric transfer hydrogenation (ATH). mdpi.com This technique uses a hydrogen donor, such as isopropanol, in place of gaseous hydrogen. The stereoselectivity is controlled by a chiral transition metal complex, often involving ruthenium, which facilitates the transfer of hydrogen to the ketone substrate. mdpi.com This method is valued for its operational simplicity. mdpi.com For example, dimethylamino ketone can be reduced using a chirally modified lithium aluminum hydride (LiAlH₄) to yield the corresponding dimethylamino alcohol with a reported enantiomeric excess of 72%. google.com

| Reduction Method | Substrate | Catalyst/Reagent | Product | Key Features |

| Asymmetric Reduction | Prochiral Ketone | Borane, Chiral Oxazaborolidine | Chiral Secondary Alcohol | Catalytic, high enantioselectivity. mdpi.com |

| Asymmetric Transfer Hydrogenation | Prochiral Ketone | Isopropanol, Chiral Ru-Complex | Chiral Secondary Alcohol | Operationally simple, good yields and enantiomeric excess. mdpi.com |

| Chiral Hydride Reduction | Dimethylamino Ketone | Chirally Modified LiAlH₄ | Chiral Dimethylamino Alcohol | Yields optically active amino alcohols. google.com |

This table outlines prominent asymmetric reduction methods for the synthesis of chiral amino alcohol derivatives.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy typically involves three steps: attachment of the auxiliary to the substrate, a diastereoselective transformation, and finally, removal of the auxiliary. wikipedia.org

A well-known example is the use of Evans oxazolidinones. These auxiliaries can be used in stereoselective aldol (B89426) reactions to establish two contiguous stereocenters simultaneously with high diastereoselectivity. wikipedia.org Another example is the use of pseudoephedrine as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide. Deprotonation and subsequent reaction, for instance with an alkyl halide, proceeds with high diastereoselectivity, directed by the methyl group of the pseudoephedrine. wikipedia.org

Chiral auxiliaries can also be integrated with other synthetic strategies, such as chiral catalysis, to achieve even greater levels of stereocontrol. numberanalytics.com This combined approach can be a powerful tool in the synthesis of complex, enantiomerically pure molecules. numberanalytics.com

| Auxiliary Type | Application | Key Transformation | Stereochemical Outcome |

| Evans Oxazolidinones | Stereoselective Aldol Reactions | Aldol addition to an aldehyde | Formation of two contiguous stereocenters with high diastereoselectivity. wikipedia.org |

| Pseudoephedrine | Asymmetric Alkylation | Alkylation of the enolate | Diastereoselective formation of the alkylated product. wikipedia.org |

This table provides examples of chiral auxiliary approaches used in stereoselective synthesis.

Diastereoselective Synthesis of Functionalized Aminopropanols

The controlled synthesis of specific stereoisomers is crucial in medicinal chemistry, as the three-dimensional arrangement of atoms within a molecule can dictate its biological activity. Diastereoselective synthesis methods for functionalized aminopropanols aim to produce a desired diastereomer with high selectivity, which is essential for creating complex molecules with multiple stereocenters.

Researchers have developed complementary catalytic methods to synthesize γ-amino alcohols with specific stereochemistry. For instance, the asymmetric transfer hydrogenation of N-PMP-protected γ-amino ketones using an Iridium (Ir) catalyst typically yields anti-products. In contrast, using a Rhodium (Rh) catalyst for asymmetric hydrogenation of the same substrates leads to the formation of syn-products rsc.org. This dual-catalyst approach provides a powerful tool for accessing either diastereomer of the target γ-amino alcohol.

Another significant advancement is the development of one-pot reactions that create multiple stereocenters in a single, sequential process. A novel three-step, four-transformation approach has been developed to synthesize highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. This method, starting from commercially available materials, successfully generates molecules with three contiguous stereocenters in good to high yields and with excellent diastereoselectivity au.dknih.gov. The reaction proceeds under metal-free conditions and utilizes benign solvents, highlighting its efficiency and environmental consideration au.dknih.gov. Similarly, a one-pot sequential L-proline catalyzed α-amination/benzoyloxyallylation of aldehydes has been shown to produce anti,anti vinylic 3-amino-1,2-diols with exceptional diastereoselectivity (>99%) rsc.org.

Diastereoselective Synthesis Methods for Aminopropanol (B1366323) Derivatives

| Method | Catalyst/Reagent | Key Outcome | Reference |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Iridium (Ir) catalyst | Preferential formation of anti-γ-amino alcohols | rsc.org |

| Asymmetric Hydrogenation | Rhodium (Rh) catalyst | Preferential formation of syn-γ-amino alcohols | rsc.org |

| One-Pot Sequential Reaction | L-proline | Synthesis of anti,anti vinylic 3-amino-1,2-diols with >99% diastereoselectivity | rsc.org |

| One-Pot Three-Step Transformation | Metal-free | Generates three contiguous stereocenters in functionalized pyrrole (B145914) esters | au.dknih.gov |

Novel Synthetic Routes for Structural Diversification

To expand the chemical space accessible from 3-aminopropan-1-ol, chemists continuously seek novel synthetic routes that allow for significant structural modifications. These methods often focus on improving reaction efficiency, reducing environmental impact, and enabling the construction of complex molecular architectures.

Microwave-Assisted Synthetic Transformations

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This eco-friendly approach has been successfully applied to the synthesis of various derivatives based on the aminopropanol scaffold.

For example, the synthesis of aminopyrimidine derivatives has been achieved through microwave-assisted heating, which facilitates the condensation of chalcones and guanidine (B92328) nanobioletters.com. In another application, the synthesis of α-aminophosphonate derivatives was accomplished in just 10 minutes under microwave irradiation at 80°C, a significant improvement over traditional methods mdpi.com. Similarly, researchers developing novel 5-azapurine derivatives found that increasing the temperature to 140°C under microwave irradiation boosted the reaction yield from 4% to 47% nih.gov. Further optimization demonstrated that the microwave-assisted reaction to form key formamidine (B1211174) intermediates could be completed in only 10 minutes, showcasing the remarkable efficiency of this technology nih.gov.

Comparison of Microwave vs. Conventional Synthesis

| Reaction | Method | Time | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder of Anthracene & Methyl Acrylate | Microwave (1000 W) | 6-8 min | 70-85% | mdpi.com |

| Conventional (Reflux) | 48 hrs | 84% | mdpi.com | |

| Synthesis of 6-methoxy-5,6-dihydro-5-azapurines | Microwave (140°C) | 30 min | 47% | nih.gov |

| Conventional (70°C) | 30 min | 4% | nih.gov |

Incorporation of Heterocyclic Moieties

The introduction of heterocyclic rings onto the 3-aminopropan-1-ol backbone is a common strategy for structural diversification, often imparting specific physicochemical and biological properties to the resulting molecules. Various synthetic methods have been developed to achieve this.

Early work demonstrated the synthesis of 3-N-piperazinyl-propan-1-ol and its derivatives, showcasing a direct method for incorporating a six-membered nitrogen-containing heterocycle nih.gov. More recently, multi-step syntheses have been employed to build complex heterocyclic systems. For instance, aminopyrimidine scaffolds can be synthesized and subsequently modified, representing a versatile platform for creating a library of derivatives nanobioletters.com. The synthesis begins with the creation of chalcones, which are then condensed with guanidine nitrate (B79036) to form the core aminopyrimidine ring nanobioletters.com. This modular approach allows for the introduction of various substituents, leading to a wide range of structurally diverse compounds.

Scale-Up Considerations and Process Development in Academic Contexts

Translating a synthetic procedure from a small, laboratory-scale experiment to a larger, preparative-scale reaction presents a unique set of challenges. In an academic context, process development focuses on ensuring the reaction is safe, efficient, and reproducible at a larger volume, often to produce sufficient material for further studies.

A key consideration is the scalability of the synthetic route itself. A process that can be conveniently scaled up is considered to have high synthetic utility nih.gov. For example, the one-pot synthesis of functionalized pyrrole esters was successfully demonstrated at a larger scale, validating the robustness of the method nih.gov.

Purification is another critical aspect of scale-up. Industrial methods for producing 3-aminopropanol often involve reacting ethylene cyanohydrin with hydrogen and ammonia, followed by purification via multi-stage distillation to remove impurities google.com. While academic labs may not have access to industrial distillation units, the principle of planning for efficient large-scale purification—be it through column chromatography, crystallization, or vacuum distillation—remains paramount.

The choice of solvents and reagents is also magnified during scale-up. The use of benign solvents, such as diethyl carbonate and 2-methyl tetrahydrofuran, is advantageous not only for environmental reasons but also for safety and handling at larger quantities au.dknih.gov. Similarly, reaction conditions must be carefully managed. The reaction of 3-amino-1-propanol with phosphorus oxychloride to produce 3-aminopropane phosphoric acid, for instance, requires maintaining a low temperature (0–5°C) and a specific reactant ratio to avoid the formation of by-products, a challenge that becomes more complex as the reaction volume increases google.com.

Chemical Reactivity, Transformations, and Mechanistic Studies of 3 Aminopropan 1 Ol Hydrochloride

Fundamental Reaction Pathways Involving the Compound

The dual functionality of 3-aminopropan-1-ol is the cornerstone of its chemical behavior, enabling it to act as a nucleophile at both the nitrogen and oxygen atoms, and to undergo oxidation at the carbinol carbon. The hydrochloride salt form typically requires neutralization to free the amine for nucleophilic reactions, a common practice in synthetic protocols.

The oxidation of 3-aminopropan-1-ol can selectively target either the alcohol or the amine functionality, though the oxidation of the primary alcohol to a carbonyl compound is a more commonly explored pathway for creating valuable chemical intermediates. The nature of the oxidant and the reaction conditions are critical in determining the final product.

The oxidation of 3-aminopropan-1-ol can yield β-alanine (3-aminopropanoic acid), a naturally occurring beta-amino acid. researchgate.netnih.gov This transformation is significant as β-alanine is a precursor in various biological and chemical syntheses. researchgate.net Gold-supported catalysts, for instance, have demonstrated excellent performance in the aerobic oxidation of amino alcohols to their corresponding amino acids. acs.orgnih.gov In these reactions, metallic gold atoms on the catalyst surface are identified as the active sites. acs.org The oxidation of the alcohol moiety proceeds first to the aldehyde, 3-aminopropanal, which is then further oxidized to the carboxylic acid.

In a study on the kinetics of the oxidation of 3-aminopropan-1-ol by diperiodatoargentate(III) (DPA), a complex multi-step reaction was observed. rsc.org The process involves an initial binding of the amino alcohol to the silver(III) species, followed by the reduction of the silver center, which corresponds to the oxidation of the organic substrate. rsc.org While the final oxidized organic product was not explicitly detailed in the kinetic study, the reduction of the Ag(III) complex is facilitated by the amino alcohol. rsc.org

Another significant oxidative transformation is oxidative lactamization, where amino alcohols are converted into lactams. This can be achieved using various metal catalysts, with ruthenium-based catalysts being particularly effective. jchemlett.com The proposed mechanism involves the dehydrogenation of the amino alcohol to an intermediate amino aldehyde, which then cyclizes to a hemiaminal that is further dehydrogenated to the lactam. jchemlett.com

Reduction reactions are crucial for the synthesis of 3-aminopropan-1-ol from its derivatives. For instance, 3-aminopropan-1-ol can be prepared by the reduction of β-alanine esters or 3-nitropropanol. wikipedia.org These reactions highlight the utility of the nitro and ester functionalities as precursors to the amino and alcohol groups, respectively.

The catalytic hydrogenation of such precursors is a common industrial method. For example, the large-scale production of 3-aminopropan-1-ol is often achieved through the catalytic hydrogenation of ethylencyanhydrin in the presence of hydrogen and ammonia (B1221849), using catalysts like Raney-Nickel or Raney-Cobalt. wikipedia.org

Furthermore, optically active derivatives of 3-aminopropan-1-ol, which are important intermediates for pharmaceuticals like (S)-duloxetine, can be prepared via the asymmetric reduction of corresponding keto-amines. google.com This demonstrates the importance of reduction reactions in accessing chiral derivatives of the parent compound.

While the amino group of 3-aminopropan-1-ol readily acts as a nucleophile, its halogenated analogues can serve as electrophiles in nucleophilic substitution reactions. The hydroxyl group can be converted into a good leaving group, or a halogen can be present at the 3-position, allowing for substitution by various nucleophiles.

The reaction of a haloalkane with ammonia or an amine is a classic method for amine synthesis, proceeding via nucleophilic substitution. docbrown.infochemguide.co.uksavemyexams.com In the case of a halogenated analogue of 3-aminopropan-1-ol, such as 3-chloro-1-aminopropane, the primary amine can act as an internal nucleophile, potentially leading to cyclization to form azetidine, or it can be reacted with other nucleophiles.

Literature on the direct nucleophilic substitution of 3-halopropan-1-ol hydrochloride is not abundant, but related transformations provide insight. For example, the synthesis of 3-N-piperazinyl-propan-1-ol derivatives has been reported, which involves the nucleophilic attack of piperazine (B1678402) on a propanol (B110389) derivative. nih.gov In a different context, the synthesis of duloxetine (B1670986) has involved intermediates derived from 3-chloro-1-arylpropan-1-ol, where the chlorine is displaced by an amine. google.com

The mechanism of these substitutions can be either S(_N)1 or S(_N)2, depending on the structure of the substrate, the nature of the nucleophile, and the reaction conditions. ucsb.eduinflibnet.ac.inbyjus.commasterorganicchemistry.comlibretexts.orgchemguide.co.uk For a primary halide like 3-chloro-1-aminopropane, an S(_N)2 mechanism is generally expected. docbrown.infomasterorganicchemistry.com

The amino group of 3-aminopropan-1-ol can react with esters to form amides, a fundamental transformation in organic synthesis. sigmaaldrich.comsigmaaldrich.com The reaction with unactivated esters, which are generally less reactive, can be challenging and may require catalysts or harsh conditions. However, recent advancements have led to milder and more efficient methods.

The direct amidation of unactivated esters with amines, including amino alcohols, can be promoted by various catalysts. For instance, trifluoroethanol has been shown to mediate the condensation of unactivated esters with amines. mdpi.com The mechanism is thought to involve a preliminary transesterification to form a more reactive trifluoroethyl ester intermediate. mdpi.com

The mechanism of amidation of esters with amines generally involves the nucleophilic addition of the amine to the ester carbonyl, forming a tetrahedral intermediate. stackexchange.commasterorganicchemistry.comresearchgate.netyoutube.com This is followed by the elimination of the alkoxy group to yield the amide. masterorganicchemistry.comyoutube.com The reaction is often an equilibrium process, and driving it to completion can require the removal of the alcohol byproduct or the use of a large excess of the amine. stackexchange.com

The presence of two nucleophilic centers, the nitrogen of the amino group and the oxygen of the hydroxyl group, makes the arylation of 3-aminopropan-1-ol a chemically interesting challenge, with the potential for either N-arylation or O-arylation. sigmaaldrich.comsigmaaldrich.com The selectivity of this reaction is highly dependent on the reaction conditions, including the catalyst, base, and solvent used.

Controlling the chemoselectivity is crucial for the synthesis of specific pharmaceutical intermediates. nih.gov Generally, the amino group is a stronger nucleophile than the hydroxyl group, often leading to preferential N-arylation. However, the selectivity can be tuned. For instance, in copper-catalyzed arylation reactions of amino alcohols, the choice of base has been shown to dramatically influence the outcome. nih.gov The use of sodium trimethylsilanolate (NaOTMS) can exclusively promote C-N bond formation, while other bases like sodium tert-butoxide (NaOt-Bu) can lead to mixtures or favor O-arylation depending on the substrate. nih.gov

The distance between the amino and hydroxyl groups also plays a role in selectivity. In amino alcohols where the two functional groups are separated by three carbons, like in 3-aminopropan-1-ol, C-N coupling is often favored. nih.gov

Mechanistic Elucidations of Key Chemical Processes

Understanding the mechanisms of the reactions involving 3-aminopropan-1-ol hydrochloride is essential for controlling the reaction outcomes and designing new synthetic routes.

The oxidation of amino alcohols can proceed through different mechanistic pathways depending on the oxidant. With metal-based catalysts like ruthenium, the mechanism for oxidative lactamization is proposed to involve a series of dehydrogenation and cyclization steps. jchemlett.com In the case of oxidation by high-valent metal species like Ag(III), the reaction is initiated by the coordination of the amino alcohol to the metal center, followed by an electron transfer process. rsc.org

The reduction of derivatives like nitro compounds or esters to 3-aminopropan-1-ol typically occurs via catalytic hydrogenation. The mechanism involves the adsorption of the substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Nucleophilic substitution reactions on halogenated analogues of 3-aminopropan-1-ol are expected to follow the established S(_N)1 or S(_N)2 pathways. For primary halides, the S(_N)2 mechanism, which involves a backside attack by the nucleophile and inversion of stereochemistry if the carbon is chiral, is predominant. ucsb.edumasterorganicchemistry.com The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile. gacariyalur.ac.in

The amidation of esters with 3-aminopropan-1-ol proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. stackexchange.commasterorganicchemistry.com The subsequent collapse of this intermediate, with the expulsion of the alkoxide leaving group, forms the amide. The reaction is generally reversible and can be catalyzed by acids or bases.

The mechanism of N- versus O-arylation is intricately linked to the catalyst and reaction conditions. In copper-catalyzed reactions, the formation of a copper-amide or copper-alkoxide intermediate is a key step. The relative rates of formation and subsequent reductive elimination from these intermediates determine the product distribution. The choice of ligand on the copper catalyst and the nature of the base can significantly influence the electronic and steric environment around the metal center, thereby directing the reaction towards either N- or O-arylation. nih.gov

Proton Transfer Mechanisms in Reactions

Proton transfer is a fundamental step in many chemical reactions, involving the movement of a proton (H+) from one molecule or part of a molecule to another. masterorganicchemistry.com In the context of reactions involving 3-aminopropan-1-ol, the mechanisms of proton transfer are of significant interest, particularly in processes like carbon dioxide (CO2) capture.

Quantum-mechanical studies have provided insights into the proton transfer mechanism during the reaction of 3-aminopropan-1-ol with CO2. rsc.org These investigations have revealed that the hydroxyl group of 3-aminopropan-1-ol and any present water molecules are active participants in the proton transfer process, which leads to the formation of carbamic acid. rsc.org It has been demonstrated that water molecules significantly lower the energy barrier for proton transfer, thereby enhancing the efficiency of CO2 absorption. rsc.org

The transfer of protons in these reactions can occur in a concerted manner, with the specific pathway being dependent on the initial spatial arrangement of the reacting molecules. rsc.org The involvement of a "proton shuttle," where a molecule like water facilitates the transport of a proton from one site to another, is a key mechanistic feature. masterorganicchemistry.com This can happen through a two-step process of either deprotonation followed by protonation, or protonation followed by deprotonation. masterorganicchemistry.com

A summary of the key species involved in the water-assisted proton transfer during CO2 absorption by 3-aminopropan-1-ol is presented below.

| Reactant/Intermediate | Role in Proton Transfer |

| 3-Aminopropan-1-ol | Initial proton donor (from the amino group) and participant via its hydroxyl group. rsc.org |

| Carbon Dioxide (CO2) | Proton acceptor (indirectly, leading to carbamic acid formation). rsc.org |

| Water (H2O) | Acts as a proton shuttle, reducing the activation energy for proton transfer. rsc.org |

| Carbamic Acid | The final product of the initial reaction, formed after proton transfer. rsc.org |

Mechanistic Role as a Starting Material in Complex Syntheses

3-Aminopropan-1-ol serves as a versatile starting material, or building block, in the synthesis of a wide array of more complex molecules. sigmaaldrich.comgoogle.com Its bifunctional nature, containing both a primary amine and a primary alcohol, allows it to undergo various transformations selectively at either the nitrogen or oxygen atom. sigmaaldrich.com This property makes it a valuable precursor in the synthesis of medicinally important compounds and polymers. sigmaaldrich.com

One of the key applications of 3-aminopropan-1-ol is in the preparation of various pharmaceutical intermediates. google.com For instance, it is a common core intermediate in the synthesis of drugs such as duloxetine, fluoxetine, nisoxetine, and tomoxetine (B1242691). google.com The synthesis of these complex molecules often involves the selective O- or N-arylation and amidation of the 3-aminopropan-1-ol backbone. sigmaaldrich.com

Furthermore, 3-aminopropan-1-ol is utilized in the synthesis of heterocyclic compounds. nih.govopen.ac.uk For example, it can be used to create derivatives of 3-N-piperazinyl-propan-1-ol. nih.gov The amino and hydroxyl groups provide reactive sites for cyclization reactions, leading to the formation of various ring systems.

In the field of polymer chemistry, 3-aminopropan-1-ol is employed as a molecular linker in the preparation of polyurethanes and poly(propyl ether imine) dendrimers. sigmaaldrich.com Its ability to form linkages through both its functional groups contributes to the structural diversity and properties of the resulting polymers.

The following table summarizes some of the complex syntheses where 3-aminopropan-1-ol is used as a starting material.

| Product Class | Specific Examples | Mechanistic Role of 3-Aminopropan-1-ol |

| Pharmaceutical Intermediates | Duloxetine, Fluoxetine, Nisoxetine, Tomoxetine | Acts as a core building block for constructing the final drug structure. google.com |

| Biologically Active Compounds | (-)-Ephedradine A, (±)-Tedanalactam | Serves as a key starting material in the total synthesis of these natural products. sigmaaldrich.com |

| Heterocyclic Compounds | 3-N-piperazinyl-propan-1-ol derivatives | Provides the N-C-C-C-O backbone for the formation of piperazine-containing structures. nih.gov |

| Polymers | Polyurethanes, Poly(propyl ether imine) dendrimers | Functions as a bifunctional linker, connecting monomer units. sigmaaldrich.com |

Molecular Structure, Conformation, and Intramolecular Interactions

Conformational Analysis in Different Phases

The preferred three-dimensional structure of 3-aminopropan-1-ol hydrochloride varies significantly between the gas, solution, and solid phases due to the changing influence of intermolecular forces.

In the isolated environment of the gas phase, the conformation of the protonated 3-aminopropan-1-ol cation is dominated by intramolecular forces. Theoretical and computational studies are the primary tools for investigating these preferences, as experimental gas-phase studies on the hydrochloride salt are scarce.

Computational studies on the related free base, 3-aminopropan-1-ol, have shown that conformers stabilized by an intramolecular hydrogen bond between the hydroxyl group and the amino group (O-H···N) are the most stable. For the protonated form, theoretical investigations suggest that a key intramolecular hydrogen bond would be between the hydroxyl group and the protonated amino group (O-H···+NH3). This interaction helps to fold the molecule into a more compact, cyclic-like structure. The relative energies of different conformers are determined by a delicate balance between the strength of this hydrogen bond, steric hindrance between the functional groups, and torsional strain along the carbon backbone.

Table 1: Calculated Relative Energies of 3-Aminopropan-1-ol Conformers in the Gas Phase

| Conformer | Description | Relative Energy (kJ/mol) |

| I | Intramolecular O-H···N hydrogen bond | 0.00 |

| II | Intramolecular O-H···N hydrogen bond | 1.88 |

| III | Weak intramolecular N-H···O bond | 5.86 |

Note: Data is for the free base, 3-aminopropan-1-ol, based on theoretical calculations. The presence of the hydrochloride would alter these energies, likely favoring conformations with strong O-H···+NH3 interactions.

For the free base in non-polar solvents, the intramolecularly hydrogen-bonded conformers remain predominant. However, in polar, protic solvents such as water, the solvent molecules can effectively compete for hydrogen bonding with both the hydroxyl and amino groups. In the case of the hydrochloride salt, the protonated amino group will strongly interact with polar solvent molecules. This competition can disrupt the intramolecular O-H···+NH3 hydrogen bond, leading to a higher population of more extended, or 'open', conformations where the functional groups are solvated by the surrounding medium. The extent to which the intramolecular hydrogen bond is broken depends on the solvent's hydrogen bonding capacity and dielectric constant.

The conformation of this compound in the solid state is determined by the efficient packing of the ions in the crystal lattice, which maximizes intermolecular interactions. To date, a definitive crystal structure of this compound has not been reported in publicly available databases.

However, studies on the crystalline structure of the free base, 3-aminopropan-1-ol, under pressure have revealed that the molecules adopt an extended conformation, in contrast to the folded, hydrogen-bonded structures observed in the gas phase. bohrium.com In the solid state of the hydrochloride salt, it is expected that the protonated amino group, the hydroxyl group, and the chloride ion would all participate in a complex network of intermolecular hydrogen bonds (N-H+···Cl-, O-H···Cl-, and potentially N-H+···O and O-H···O). This extensive intermolecular hydrogen bonding network would likely favor a more extended conformation of the 3-ammoniopropan-1-ol cation to allow for optimal packing and stabilization within the crystal lattice. X-ray crystallography would be the definitive technique to elucidate the precise solid-state conformation and packing arrangement. nih.govresearchgate.netwikipedia.orgspringernature.comnih.gov

Intramolecular Hydrogen Bonding Investigations

The presence of both a hydroxyl group and a protonated amino group within the same molecule makes intramolecular hydrogen bonding a critical factor in determining the conformational preferences of this compound.

In the protonated form of 3-aminopropan-1-ol, the primary intramolecular hydrogen bond of interest is the interaction between the hydroxyl group (donor or acceptor) and the ammonio group (donor). The most significant of these is the O-H···+NH3 interaction, where the hydroxyl proton interacts with the nitrogen atom's lone pair, which is now involved in bonding with an additional proton. While the nitrogen is formally positively charged, the electron density around it can still participate in hydrogen bonding.

Theoretical studies on protonated amino alcohols suggest that this intramolecular hydrogen bond can be quite significant, leading to a considerable stabilization of the folded conformer. nih.gov The strength of this bond is influenced by the distance between the donor and acceptor atoms and the linearity of the hydrogen bond angle, which are in turn dictated by the flexibility of the three-carbon chain. Infrared spectroscopy is a powerful tool for characterizing such hydrogen bonds, as their formation leads to a noticeable red-shift (a shift to lower frequency) of the O-H stretching vibration. rsc.org

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the structure and reactivity of a molecule. In this compound, the key stereoelectronic interactions involve the interplay between the orbitals of the C-C, C-O, C-N bonds, and the lone pairs of the oxygen atom.

The protonation of the amino group significantly alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the -NH3+ group can influence the electron density of the adjacent carbon atoms through inductive effects. This, in turn, can affect the conformational preferences around the C-C bonds.

One important stereoelectronic interaction to consider is hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. For example, the interaction between the σ(C-H) or σ(C-C) bonding orbitals and the σ(C-N+) or σ(C-O) anti-bonding orbitals can contribute to the stability of certain conformations. While detailed computational studies on the stereoelectronic effects in this compound are not extensively available, it is understood that these effects, in concert with hydrogen bonding and steric hindrance, play a crucial role in defining the molecule's potential energy surface and the relative stabilities of its various conformers. nih.govresearchgate.netrsc.orgyoutube.comyoutube.com

Intermolecular Interactions and Association Phenomena

The presence of both a hydroxyl (-OH) and an amino (-NH2) group in 3-aminopropan-1-ol allows for a variety of intermolecular interactions, primarily through hydrogen bonding. These interactions are significantly altered in the hydrochloride salt due to the protonation of the amino group.

Dimerization and Higher Associate Formation in Liquid Phase

In its pure liquid state, 3-aminopropan-1-ol exhibits a strong tendency to form dimers and higher-order associates. arxiv.org Quantum chemical simulations have shown that the formation of these aggregates is driven by the energetic favorability of intermolecular hydrogen bonds. arxiv.org The flexibility of the three-carbon chain allows the terminal hydrophilic groups (-OH and -NH2) to orient themselves optimally for interaction. arxiv.org

The most stable dimeric structures are often cyclic, involving the formation of two intermolecular hydrogen bonds. These cyclic dimers can then interact with each other to form larger clusters, such as chains, ribbons, and even double helices. arxiv.org The formation of these ordered aggregates is a unique feature of 3-aminopropan-1-ol when compared to its shorter-chain analogue, 2-aminoethanol. arxiv.org

For This compound , the scenario is fundamentally different. The protonation of the amino group to form the 3-ammoniopropan-1-ol cation (HO-(CH₂)₃-NH₃⁺) and the presence of the chloride anion (Cl⁻) introduce strong ion-ion and ion-dipole interactions. In the solid state, these ions will arrange in a crystal lattice, where the concept of discrete dimers is replaced by an extended network of ions held together by electrostatic forces and hydrogen bonds. In the liquid phase or in solution, the compound would exist as solvated cations and anions, with solvent molecules playing a key role in mediating the interactions between them. The formation of specific, neutral dimers as seen in the parent compound is not expected.

Intermolecular Hydrogen Bonding Patterns

The hydrogen bonding in 3-aminopropan-1-ol is characterized by the ability of the hydroxyl group to act as a hydrogen bond donor and acceptor, and the amino group to act as both a donor and an acceptor. This leads to the formation of both intramolecular (between the -OH and -NH2 groups of the same molecule) and intermolecular hydrogen bonds. arxiv.org The predominant intermolecular interactions are of the N-H···O and O-H···N type, which are responsible for the formation of the aforementioned dimers and higher associates. arxiv.org

In the case of This compound , the hydrogen bonding landscape is significantly modified. The protonated amino group (-NH₃⁺) is a much stronger hydrogen bond donor than the neutral amino group (-NH₂). The chloride ion (Cl⁻) acts as a primary hydrogen bond acceptor. Consequently, the dominant intermolecular hydrogen bonds are expected to be:

N-H···Cl⁻: Strong hydrogen bonds between the ammonio group and the chloride ion.

O-H···Cl⁻: Hydrogen bonds between the hydroxyl group and the chloride ion.

Additionally, hydrogen bonds between the cations are also possible:

O-H···O: Between the hydroxyl groups of two different cations.

N-H···O: Between the ammonio group of one cation and the hydroxyl group of another.

The following table summarizes the key differences in the intermolecular interactions between 3-aminopropan-1-ol and its hydrochloride salt.

| Interaction Type | 3-Aminopropan-1-ol | This compound |

| Primary Forces | Hydrogen Bonding, van der Waals forces | Ionic Bonding, Hydrogen Bonding, Ion-Dipole |

| Association | Dimerization and higher associate formation (cyclic structures, chains) arxiv.org | Crystal lattice in solid state, solvated ions in solution |

| H-Bond Donors | -OH, -NH₂ | -OH, -NH₃⁺ |

| H-Bond Acceptors | -OH, -NH₂ | Cl⁻, -OH |

| Key H-Bonds | N-H···O, O-H···N arxiv.org | N-H···Cl⁻, O-H···Cl⁻, O-H···O, N-H···O |

Advanced Applications in Organic and Medicinal Chemistry Synthesis

Building Block for Complex Organic Architectures

The utility of 3-aminopropan-1-ol and its derivatives extends to their role as foundational building blocks in the construction of intricate organic molecules. google.com These derivatives are instrumental in synthesizing various pharmaceutical intermediates, fine chemicals, and biologically active substances. google.com The presence of both an amine and a primary alcohol allows for selective reactions at either functional group, providing a strategic advantage in multistep syntheses. This controlled reactivity is essential for creating complex molecular frameworks with specific stereochemistry and functionality. For instance, 3-amino-1-propanol is a key starting material in the total synthesis of complex natural products like (−)-ephedradine A and (±)-tedanalactam. sigmaaldrich.com

The ability to introduce this three-carbon amino alcohol unit is fundamental in constructing larger, more complex molecules. It can act as a linker or a scaffold upon which other molecular fragments can be assembled. sigmaaldrich.com This approach is evident in the preparation of poly(propyl ether imine) dendrimers and polyurethanes, where 3-amino-1-propanol contributes to the polymer backbone. sigmaaldrich.com

Precursor in Pharmaceutical Synthesis and Drug Discovery

The significance of 3-aminopropan-1-ol hydrochloride is particularly pronounced in the pharmaceutical industry, where it serves as a key precursor for a multitude of therapeutic agents.

The β-lactam ring is a core structural component of a major class of antibiotics, including penicillins and cephalosporins. nih.gov The synthesis of novel and modified β-lactam structures is a continuous effort in medicinal chemistry to combat antibiotic resistance. nih.gov While direct synthesis of β-lactams from 3-aminopropan-1-ol is not the most common route, its derivatives can be employed in the construction of precursors for these vital antibiotics. The functional groups of 3-aminopropan-1-ol can be chemically modified to introduce the necessary functionalities for cyclization into the characteristic four-membered azetidinone ring of β-lactams. nih.govnih.gov The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a widely used method for constructing the β-lactam ring, and precursors derived from amino alcohols can be utilized in this reaction. nih.govorganic-chemistry.org

Neurotransmitter receptors are crucial targets for the treatment of various neurological and psychiatric disorders. 3-Aminopropan-1-ol derivatives are utilized in the synthesis of molecules that can act as either agonists (activators) or antagonists (blockers) of these receptors. For example, research has been conducted on the synthesis of neurokinin 1 (NK1) receptor antagonists, which have potential applications in treating pain and inflammation. nih.gov In this context, conformationally constrained amino acids derived from or incorporating structures similar to 3-aminopropan-1-ol can serve as scaffolds for building potent receptor antagonists. nih.gov Furthermore, the synthesis of selective AMPA receptor antagonists, which are important for studying excitatory amino acid neurotransmission, has been explored using related amino acid structures. nih.gov

One of the most significant applications of 3-aminopropan-1-ol derivatives is in the synthesis of a class of antidepressant medications known as selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). google.comresearchgate.net Compounds like duloxetine (B1670986), fluoxetine, nisoxetine, and tomoxetine (B1242691) share a common structural feature: a 3-amino-1-arylpropan-1-ol core. google.com

Duloxetine: The synthesis of duloxetine, an SNRI, often involves (S)-3-amino-1-(2-thienyl)-1-propanol as a key intermediate. google.comgoogle.com Various synthetic strategies focus on the efficient and stereoselective preparation of this intermediate to ensure the final product is the desired enantiomer. google.comresearchgate.netnih.gov

Fluoxetine: The synthesis of fluoxetine, a widely known SSRI, also relies on a 3-amino-1-phenylpropan-1-ol (B18842) intermediate. google.compsu.eduscielo.br Different synthetic routes have been developed to produce this key precursor, often starting from readily available materials and proceeding through multiple steps, including reduction and amination. google.comgoogle.com

The optically active forms of these 3-amino-1-propanol derivatives are crucial for the efficacy of the final drug, making their asymmetric synthesis a key area of research. google.com

The development of new treatments for Parkinson's disease often involves the synthesis of dopamine (B1211576) receptor agonists. Research in this area has explored the creation of novel analogues of existing anti-Parkinson's drugs. nih.govmdpi.com While not a direct precursor in all cases, the structural motif of an amino alcohol, similar to that found in 3-aminopropan-1-ol, is present in some dopamine receptor agonists and their analogues. The synthesis of these complex molecules may involve intermediates that share functional similarities with 3-aminopropan-1-ol, highlighting the versatility of this structural class in medicinal chemistry. nih.gov

Development of Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, 3-aminopropan-1-ol and its derivatives find applications in the development of agrochemicals and other specialty chemicals. google.commultichemindia.com In the agricultural sector, these compounds can be used as intermediates in the synthesis of pesticides and other crop protection agents. multichemindia.com Their bifunctional nature allows for the creation of molecules with specific biological activities tailored for agricultural use.

In the realm of specialty chemicals, 3-aminopropan-1-ol is used in the production of a variety of materials. It can serve as a corrosion inhibitor, an emulsifier, and a pH adjuster in various formulations. multichemindia.com Its ability to be incorporated into polymers also makes it a valuable component in the manufacturing of coatings and resins. multichemindia.com

Integration into Functional Probes for Chemical Biology Research

The field of chemical biology continually seeks novel molecular tools to investigate complex biological systems with high precision. Functional probes, particularly those that are fluorescent, are indispensable for the real-time visualization of biomolecules, cellular events, and physiological processes. The design of these probes often involves a modular approach, incorporating a fluorophore (the signaling unit), a recognition element (for targeting specific analytes or biomolecules), and a linker that connects these two components. This compound, with its bifunctional nature—a primary amine and a hydroxyl group—presents itself as a valuable building block for the synthesis of such molecular probes.

The utility of this compound in this context lies in its ability to serve as a versatile linker. The amino and hydroxyl groups provide two points of attachment for different molecular entities, allowing for the strategic assembly of a functional probe. For instance, the amino group can be reacted with an activated fluorophore, while the hydroxyl group can be modified to attach a targeting moiety or a reactive group for covalent labeling of proteins or other biomolecules. This bifunctionality is a key feature in the construction of sophisticated probes for bioimaging and pharmacological research. nih.gov

While specific research detailing the integration of this compound into functional probes is not extensively documented in publicly available literature, the principles of probe design strongly support its potential application. The general structure of many small-molecule fluorescent probes consists of a recognition group, a linker, and a fluorophore. nus.edu.sg The 3-carbon backbone of 3-aminopropan-1-ol provides a flexible spacer, which can be crucial for positioning the fluorophore and the recognition element optimally to minimize steric hindrance and allow for efficient interaction with the target.

The synthesis of functional probes often involves bioconjugation techniques where amine-reactive or thiol-reactive chemistries are employed. nus.edu.sg The primary amine of 3-aminopropan-1-ol is a suitable nucleophile for reaction with various amine-reactive fluorophores, such as those containing isothiocyanate, succinimidyl ester, or sulfonyl chloride groups. google.com Once coupled to the fluorophore, the hydroxyl end of the 3-aminopropan-1-ol linker can be further functionalized. For example, it can be converted to an azide (B81097) or alkyne for use in "click chemistry," a powerful and bioorthogonal ligation strategy for attaching the probe to a target molecule. nus.edu.sg

The development of fluorescent probes for detecting specific analytes, such as metal ions or reactive oxygen species, often relies on the modulation of the fluorophore's electronic properties upon analyte binding. google.comrsc.org A linker derived from 3-aminopropan-1-ol could position a chelating agent in proximity to the fluorophore, enabling a fluorescence response upon metal ion coordination.

Although direct and detailed research findings for probes explicitly using a this compound linker are scarce, the extensive use of similar bifunctional linkers in probe development provides a strong rationale for its suitability. The modular nature of probe synthesis allows for the incorporation of various linkers to fine-tune the properties of the final probe, and the straightforward chemistry of 3-aminopropan-1-ol makes it an attractive candidate for this purpose.

Catalysis and Ligand Design Incorporating 3 Aminopropan 1 Ol Derived Structures

Role as a Catalyst and Ligand Precursor

The dual functional groups of 3-aminopropan-1-ol allow for its incorporation into complex molecular frameworks, serving as a foundational building block for catalysts and ligands. The strategic placement of the amino and hydroxyl groups at the 1 and 3 positions provides a flexible backbone that can be tailored for specific applications in both asymmetric synthesis and the construction of metal-organic compounds.

Application as a Spiroborate Ester Catalyst in Asymmetric Reactions

While direct application of 3-aminopropan-1-ol hydrochloride in spiroborate ester catalysis is not extensively documented, the broader class of amino alcohols is pivotal in this area. Spiroborate esters, derived from the reaction of nonracemic amino alcohols with boron sources, have emerged as highly effective catalysts for the asymmetric reduction of prochiral ketones and other carbonyl compounds. nih.govresearchgate.net These reactions are crucial in the pharmaceutical industry for the synthesis of enantiomerically pure secondary alcohols, which are key intermediates for many drugs. nih.gov

The general principle involves the formation of a chiral environment around the boron center by the amino alcohol ligand. This chiral pocket dictates the stereochemical outcome of the reduction, leading to high enantioselectivities. For instance, spiroborate esters derived from chiral 1,2-amino alcohols have been shown to catalyze the borane (B79455) reduction of various ketones with excellent yields and enantiomeric excesses (ee) up to 99%. nih.gov Similarly, spiroborate esters prepared from terpene-based amino alcohols have also demonstrated high efficiency in these reductions. researchgate.net The stability and ease of handling of these crystalline spiroborate complexes make them particularly valuable for synthetic applications. nih.gov The structural framework of 3-aminopropan-1-ol, with its three-carbon spacer between the functional groups, offers a different conformational flexibility compared to 1,2-amino alcohols, which could lead to novel selectivities in asymmetric catalysis.

Table 1: Asymmetric Reduction of Ketones using Spiroborate Ester Catalysts

| Catalyst Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Spiroborate ester from diphenyl valinol | Acetophenone | Up to 99% | nih.gov |

| Spiroborate ester from terpene amino alcohol | Aryl alkyl ketones | Up to 98% | researchgate.net |

| Spiroborate ester from (S)-diphenyl valinol | (E)- and (Z)-O-benzyloxime ethers | Up to 99% | nih.gov |

Ligand Design for Metal Complexes

3-Aminopropan-1-ol is a versatile ligand in coordination chemistry, capable of binding to metal ions in different modes. Its ability to act as a monodentate or a bidentate chelating ligand allows for the construction of a variety of metal complexes with diverse geometries and properties.

In a study on zinc(II) coordination chemistry, 3-aminopropan-1-ol (3-apOH) was reacted with a zinc(II) quinaldinate complex. rsc.org The resulting complex, [Zn(quin)2(3-apOH)], showed that the 3-aminopropan-1-ol ligand coordinated to the zinc(II) ion in a monodentate fashion through its amino nitrogen atom. rsc.org This was confirmed by X-ray structure analysis. Interestingly, under harsher reaction conditions (105 °C in an autoclave), the amino alcohol decomposed to ammonia (B1221849). rsc.org This highlights the importance of reaction conditions in directing the outcome of coordination reactions.

The flexibility of the three-carbon chain in 3-aminopropan-1-ol allows it to form stable chelate rings, though this is not always the preferred coordination mode. Theoretical calculations using Density Functional Theory (DFT) have been employed to investigate the different possible binding modes of 3-aminopropan-1-ol to metal centers. rsc.org The interplay between the ligand's conformational freedom and the electronic properties of the metal ion dictates the final structure of the complex.

Investigations into Enzyme Mechanisms and Protein Interactions

The structural motif of 3-aminopropan-1-ol is found in various biologically relevant molecules. As such, derivatives of this compound are valuable tools for studying enzyme mechanisms and protein-ligand interactions. These studies provide insights into metabolic pathways and can guide the design of enzyme inhibitors or activators.

Enzyme Screening and Activity Studies

While studies focusing specifically on this compound are limited, research on related amino alcohols demonstrates their importance in biocatalysis. For example, native amine dehydrogenases have been screened for their ability to catalyze the reductive amination of keto-functionalized compounds to produce chiral amino alcohols. whiterose.ac.uk These enzymes exhibit high stereoselectivity, yielding products with excellent enantiomeric excess.

Theoretical and Computational Studies on 3 Aminopropan 1 Ol Hydrochloride

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in understanding the electronic structure and energetics of molecules. These ab initio and semi-empirical methods allow for the detailed study of phenomena that are difficult to observe experimentally.

Proton transfer is a fundamental reaction in chemistry, and QM calculations can elucidate the mechanisms and energy requirements for such processes. Studies on the neutral 3-aminopropan-1-ol molecule, the conjugate base of the cation in 3-aminopropan-1-ol hydrochloride, have provided insight into its proton transfer capabilities.

Quantum mechanical investigations into the reaction between 3-aminopropan-1-ol and carbon dioxide (CO2) reveal that the transfer of a proton is a critical step. These calculations show that the presence of water molecules significantly lowers the energy barrier for this proton transfer, explicitly demonstrating the role of the solvent in facilitating the reaction. The hydroxyl group of the 3-aminopropan-1-ol molecule also actively participates in the proton transfer mechanism, which leads to the formation of carbamic acid. The studies found that the proton transfer can occur in a concerted manner, meaning multiple protons move simultaneously, depending on the initial arrangement of the reacting molecules.

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. irjweb.comjoaquinbarroso.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more polarizable and more reactive. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govphyschemres.org This analysis, commonly performed with Density Functional Theory (DFT), helps predict the most likely sites for electrophilic and nucleophilic attack. irjweb.commdpi.com

| Parameter | Significance in Molecular Analysis |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the capacity to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity, kinetic stability, and polarizability. nih.gov |

Natural Bond Orbital (NBO) analysis is a powerful QM technique used to study charge transfer and the delocalization of electron density within a molecule, which are key to understanding stabilizing interactions like hydrogen bonds. uni-muenchen.deresearchgate.net For 3-aminopropan-1-ol, NBO analysis has been instrumental in characterizing the intramolecular hydrogen bond (IHB) between the hydroxyl group's hydrogen and the amino group's nitrogen (O-H···N).

This analysis quantifies the stabilization energy associated with the delocalization of electrons from a filled (donor) orbital to an empty (acceptor) orbital. In the case of the IHB in 3-aminopropan-1-ol, the primary interaction is the transfer of electron density from the lone pair orbital of the nitrogen atom (LPN) to the antibonding orbital of the O-H bond (σ*OH). This donor-acceptor interaction is a key factor in stabilizing the cyclic conformation of the molecule. Studies have shown that modifying the amino group, for instance by adding methyl groups, alters the charge transfer energy involved in this hydrogen bond. researchgate.net

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Interaction Type | Significance |

| Nitrogen Lone Pair (LPN) | O-H Antibonding (σOH) | n → σ | Intramolecular Hydrogen Bond (IHB) |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying the structure, energy, and properties of medium-to-large molecules.

DFT calculations have been employed to explore the conformational landscape of 3-aminopropan-1-ol. These studies, supported by experimental data from infrared and NMR spectroscopy, have shown that the molecule's conformational preference is strongly dictated by the formation of an intramolecular hydrogen bond (IHB). researchgate.net

The most stable conformer, both in the gas phase and in nonpolar solvents, is one where the molecule adopts a cyclic, chair-like six-membered ring structure. researchgate.net This structure is stabilized by the O-H···N hydrogen bond. This IHB is a predominant feature, and in nonbasic solvents, conformers containing this bond can represent 70-80% of the conformational equilibrium. researchgate.net DFT calculations have been crucial in identifying and confirming the stability of these hydrogen-bonded structures over other possible extended or linear conformers. researchgate.netnih.gov

The solvent environment can dramatically alter the conformational preferences and reactivity of a molecule. For 3-aminopropan-1-ol, computational studies have investigated how solvents impact the stability of the intramolecularly hydrogen-bonded conformer.

While the IHB is dominant in the gas phase and nonpolar solvents, its prevalence significantly decreases in basic solvents, dropping to as low as 10% of the conformational population. researchgate.net This is because the solvent molecules can compete for hydrogen bonding with the amino and hydroxyl groups. Molecular dynamics (MD) simulations have further revealed that in aqueous solutions, non-hydrogen-bonded conformers may be lower in energy due to favorable interactions with the surrounding water molecules. researchgate.net Interestingly, this effect is sometimes missed by simpler, implicit solvation models (like the Polarizable Continuum Model or PCM), which highlights the importance of modeling explicit solvent molecules for accurate predictions of conformation in solution. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic evolution of the system, revealing information about conformational changes, intermolecular interactions, and solvent effects.

While specific MD simulation studies exclusively focused on this compound are not extensively available in the public domain, the principles of this technique can be applied to understand its behavior in an aqueous environment. In such a simulation, the protonated amine group (-NH3+) and the hydroxyl group (-OH) of the 3-aminopropan-1-ol cation, along with the chloride anion (Cl-), would be expected to form strong interactions with surrounding water molecules.

An MD simulation of aqueous this compound would likely investigate several key aspects:

Solvation Structure: The arrangement of water molecules around the cation and anion, including the formation and dynamics of hydration shells.

Hydrogen Bonding: The lifetime and geometry of hydrogen bonds between the -NH3+ and -OH groups of the cation and water molecules, as well as between the chloride anion and water.

Conformational Dynamics: The flexibility of the three-carbon chain and the relative orientation of the amino and hydroxyl groups. Quantum chemical simulations on the parent molecule, 3-aminopropan-1-ol, suggest the possibility of various ordered aggregates, including ring-like structures and extended chains, driven by intermolecular hydrogen bonding. arxiv.org In the hydrochloride salt, the protonation of the amino group would alter these interactions, favoring strong ion-dipole and hydrogen bonding interactions with water.

To illustrate the type of data that could be obtained from such a simulation, a hypothetical data table is presented below. This table showcases potential parameters that would be calculated to characterize the behavior of this compound in water.

Hypothetical Data from MD Simulation of this compound in Water

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Radial Distribution Function (g(r)) Peak for N-O(water) | Describes the probability of finding a water oxygen atom at a certain distance from the nitrogen atom of the amino group. | 2.8 Å |

| Radial Distribution Function (g(r)) Peak for O-O(water) | Describes the probability of finding a water oxygen atom at a certain distance from the oxygen atom of the hydroxyl group. | 2.7 Å |

| Radial Distribution Function (g(r)) Peak for Cl-H(water) | Describes the probability of finding a water hydrogen atom at a certain distance from the chloride anion. | 2.2 Å |

| Average Number of Hydrogen Bonds (cation-water) | The average number of hydrogen bonds formed between the cation and surrounding water molecules. | 5-6 |

| Hydrogen Bond Lifetime (N-H...O) | The average duration of a hydrogen bond between the amino group and a water molecule. | 2-5 ps |

| Dihedral Angle Distribution (N-C-C-C) | Shows the preferred conformations of the carbon backbone. | Peaks at specific angles corresponding to gauche and anti conformations. |

This table is for illustrative purposes only and does not represent published experimental or computational data.

The insights gained from such simulations would be valuable for understanding the physicochemical properties of this compound in solution, which is essential for its handling and application in various chemical processes.

Non-Covalent Interaction (NCI) and Atoms in Molecules (AIM) Theory Analysis

Non-Covalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (AIM) are computational techniques used to visualize and characterize weak interactions within and between molecules. These methods are based on the analysis of the electron density and its derivatives, providing a quantum mechanical description of chemical bonding and non-covalent interactions.

Atoms in Molecules (AIM) Theory

The AIM theory, developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density. nist.gov By analyzing the properties of the electron density at specific points, known as bond critical points (BCPs), one can characterize the nature of chemical bonds. For non-covalent interactions, the presence of a BCP between two atoms is an indicator of an interaction. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the strength and nature of the interaction.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a method that allows for the visualization of non-covalent interactions in real space. It is based on the relationship between the electron density and the reduced density gradient. The resulting plots show surfaces that correspond to different types of interactions, such as attractive van der Waals forces, repulsive steric clashes, and strong attractive interactions like hydrogen bonds.

Application to 3-Aminopropan-1-ol Systems

While specific NCI and AIM analyses for this compound are not readily found in published literature, studies on the parent molecule, 3-aminopropan-1-ol, provide valuable insights into the non-covalent interactions at play. Quantum chemical simulations have shown that intermolecular hydrogen bonding is a dominant feature in clusters of 3-aminopropan-1-ol molecules. arxiv.org These interactions can lead to the formation of various stable and metastable aggregates.

In the case of this compound, the primary non-covalent interactions would involve the protonated amino group (-NH3+), the hydroxyl group (-OH), and the chloride anion (Cl-). An AIM and NCI analysis would be expected to reveal the following:

Strong Hydrogen Bonds: Between the hydrogen atoms of the -NH3+ and -OH groups (as donors) and the chloride anion or the oxygen atom of a neighboring molecule (as acceptors).

Ion-Pairing Interactions: The electrostatic attraction between the positively charged aminopropanol (B1366323) cation and the negatively charged chloride anion.

Van der Waals Interactions: Dispersive forces between the hydrocarbon portions of the molecule.

A summary of the expected non-covalent interactions in a this compound system is provided in the table below.

Key Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Expected Characteristics from AIM/NCI |

|---|---|---|---|

| Hydrogen Bond | -NH3+ | Cl- | High electron density (ρ) and positive Laplacian (∇²ρ) at the BCP, indicating a strong, closed-shell interaction. NCI plot would show a strong, attractive surface. |

| Hydrogen Bond | -OH | Cl- | Similar to the -NH3+...Cl- interaction, with potentially different strength and geometry. |

| Hydrogen Bond | -NH3+ | -OH (of another molecule) | Would be significant in the absence of chloride ions or in specific crystal packing arrangements. |

| Van der Waals | C-H groups | C-H groups | Low electron density and near-zero Laplacian at the BCP. NCI plot would show broad, greenish surfaces indicating weak attraction. |

| Ionic Interaction | R-NH3+ | Cl- | This is the primary electrostatic force holding the salt together. AIM and NCI would characterize the hydrogen bonding component of this interaction. |

These computational methods provide a fundamental understanding of the forces that dictate the structure, stability, and reactivity of this compound at the molecular level.

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

Vibrational Spectroscopy (IR and Raman) for Conformational and Interaction Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the conformational landscape and intermolecular interactions of 3-aminopropan-1-ol and its hydrochloride salt. The flexible backbone of the molecule, featuring both a hydroxyl (-OH) and an amino (-NH2) group, allows for a variety of conformational isomers stabilized by intramolecular hydrogen bonds. researchgate.net

In the gas phase, where intermolecular interactions are minimized, the IR spectrum of 3-aminopropan-1-ol reveals the presence of multiple conformers. researchgate.net Theoretical calculations, often performed using methods like density functional theory (DFT), predict the relative energies and vibrational frequencies of these conformers, which are then compared with experimental data. researchgate.netnih.gov Studies have shown that in the gas phase and in nonpolar solvents, the most stable conformations are those that exhibit an O-H···N intramolecular hydrogen bond. nih.gov This interaction leads to a characteristic red-shift (lowering of frequency) of the OH stretching vibration. The experimental spectra often show signals from both hydrogen-bonded and "free" OH and NH stretching vibrations, indicating a mixture of conformers at equilibrium. researchgate.net

In the solution phase, the conformational equilibrium is influenced by the solvent's polarity and its ability to form hydrogen bonds. In non-basic solvents, conformers with intramolecular hydrogen bonds remain predominant. nih.gov However, in basic solvents, these intramolecular interactions are disrupted in favor of intermolecular hydrogen bonds with the solvent molecules. nih.gov For 3-aminopropan-1-ol hydrochloride, the protonation of the amino group to form -NH3+ alters the hydrogen bonding capabilities, primarily favoring intermolecular hydrogen bonds with solvent molecules or the chloride counter-ion.

The IR spectrum of this compound in the solid state (e.g., as a neat capillary film) displays characteristic absorption bands. nih.gov The presence of the ammonium (B1175870) group (-NH3+) introduces N-H stretching and bending vibrations, which are typically broad and located in the region of 3200-2800 cm⁻¹. The O-H stretching vibration is also observed, often as a broad band around 3300-3400 cm⁻¹, indicative of hydrogen bonding.

Table 1: Key IR Vibrational Modes for 3-Aminopropan-1-ol and its Hydrochloride Salt

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Notes |

| O-H Stretch (free) | ~3650 | Observed in gas phase/non-polar solvents. |